molecular formula C9H11BFNO4 B2909373 4-Borono-2-fluorophenylalanine CAS No. 1604798-48-2

4-Borono-2-fluorophenylalanine

カタログ番号: B2909373
CAS番号: 1604798-48-2
分子量: 227
InChIキー: GGGVVBGRTWMSPX-QMMMGPOBSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Borono-2-fluorophenylalanine is a compound that has been used in scientific research . It is a boron carrier which is clinically used in Boron Neutron Capture Therapy (BNCT), a radiotherapy based on nuclear reaction between 10B and low energy thermal neutrons .


Molecular Structure Analysis

The molecular structure of this compound is complex and requires careful analysis . The compound is synthesized using a combination of [18F]F2 and a [18F]CH3COOF labeling agent .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve several steps . These include the use of [18F]F2, produced using the 18O(p, n)18F reaction, and a [18F]CH3COOF labeling agent .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are complex and require careful analysis . The compound is synthesized using a combination of [18F]F2 and a [18F]CH3COOF labeling agent .

科学的研究の応用

Boron Neutron Capture Therapy (BNCT) in Glioblastoma

4-Borono-2-fluorophenylalanine has shown promise in anticipating the therapeutic effects of Boron Neutron Capture Therapy (BNCT) for glioblastoma treatment. This therapy uses boron-containing compounds that are preferentially taken up by cancer cells and then irradiated with neutrons, leading to selective cell damage. A study by Yoshimoto et al. (2013) found that this compound was predominantly transported by system L amino acid transporters in human glioblastoma cells, a key factor in its effectiveness for BNCT (Yoshimoto et al., 2013).

Tumor Imaging Potential

The compound's potential for tumor imaging, particularly using positron emission tomography (PET), has been a significant focus. Ishiwata et al. (1991) observed high uptake of this compound in FM3A mammary carcinoma in mice, indicating its potential as a PET tracer for tumor imaging with high contrast, even in challenging regions like the pancreas (Ishiwata et al., 1991).

Radio Synthesis and Quality Assurance for BNCT Diagnosis

The reliable radiosynthesis of this compound has been crucial for its application in BNCT-oriented diagnosis. Ishiwata et al. (2018) established a method for preparing this compound with high purity and stability, which is essential for accurate and effective BNCT diagnosis using PET (Ishiwata et al., 2018).

In Vivo 19F MR Imaging for BNCT Optimization

Porcari et al. (2009) conducted a study to evaluate the boron biodistribution and pharmacokinetics of this compound using in vivo 19F MR imaging and spectroscopy. This was crucial for determining the optimal irradiation time in BNCT, particularly in glioma models (Porcari et al., 2009).

DNA Condensation for Modeling BNCT

Perry et al. (2020) explored the interaction of 4-borono-L-phenylalanine with DNA when incorporated into a positively charged peptide. This study is relevant for understanding the compound's role in BNCT, as it binds strongly to DNA and induces its condensation, a crucial factor in radiation medicine (Perry et al., 2020).

作用機序

Target of Action

The primary target of 4-Borono-2-fluorophenylalanine is cancer cells, specifically in the context of Boron Neutron Capture Therapy (BNCT) . BNCT is a radiotherapy based on the nuclear reaction between boron-10 (^10B) and low-energy thermal neutrons .

Mode of Action

This compound acts as a boron carrier in BNCT . The compound is taken up by cancer cells, where it interacts with low-energy thermal neutrons. This interaction triggers a nuclear reaction between ^10B and the neutrons, resulting in the generation of high linear energy transfer alpha particles and lithium-7 (^7Li) ions . These particles cause significant damage to the cancer cells, leading to their destruction .

Biochemical Pathways

The alpha particles and ^7Li ions generated by the nuclear reaction have a very short range in tissue, meaning they cause localized damage to the cancer cells without significantly affecting surrounding healthy cells .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is typically administered intravenously or intracarotidly . It is then distributed throughout the body, with a particular affinity for cancer cells .

Result of Action

The result of this compound’s action is the destruction of cancer cells. The high linear energy transfer of the alpha particles and ^7Li ions generated by the nuclear reaction causes significant damage to the DNA of the cancer cells, leading to cell death .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the compound’s efficacy can be enhanced by disrupting the blood-brain barrier, which improves its uptake by brain tumors . Additionally, the compound’s stability and practicality of synthesis can be improved by using certain labeling agents .

生化学分析

Biochemical Properties

4-Borono-2-fluorophenylalanine interacts with various biomolecules in the body. It is incorporated into cells mainly through L-type amino acid transporters . The compound’s interaction with these transporters allows it to enter cells and participate in biochemical reactions. The nature of these interactions is primarily driven by the structural similarity of this compound to phenylalanine, a naturally occurring amino acid.

Cellular Effects

The effects of this compound on cells are primarily observed in the context of BNCT. The compound can kill tumor cells while avoiding injury to surrounding healthy cells . This is achieved through the nuclear reaction between boron-10, which is part of the compound, and low-energy thermal neutrons .

Molecular Mechanism

The molecular mechanism of action of this compound is tied to its role in BNCT. When the compound is exposed to a source of thermal neutrons, the boron-10 atoms capture a neutron and subsequently disintegrate, releasing high-energy alpha particles and lithium-7 ions . These particles have a high linear energy transfer, causing significant damage to the cells in which the reaction occurs .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is metabolically stable but is incorporated into melanogenesis non-enzymatically . The stability of the compound, along with its specific interactions with cellular components, contributes to its long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. The compound’s tumor-imaging potential was demonstrated in various animal models, with higher accumulation observed in melanomas than in non-melanoma tumors .

Metabolic Pathways

This compound is involved in specific metabolic pathways due to its structural similarity to phenylalanine. Unlike phenylalanine, it carries a boron atom, which allows it to participate in the unique reactions involved in BNCT .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by its interactions with L-type amino acid transporters . These transporters allow the compound to enter cells and be distributed throughout the tissue.

Subcellular Localization

The subcellular localization of this compound is likely to be similar to that of phenylalanine due to their structural similarity. The presence of the boron atom may influence its localization, particularly in cells undergoing BNCT, where the compound is targeted by thermal neutrons .

特性

IUPAC Name

(2S)-2-amino-3-(4-borono-2-fluorophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BFNO4/c11-7-4-6(10(15)16)2-1-5(7)3-8(12)9(13)14/h1-2,4,8,15-16H,3,12H2,(H,13,14)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGGVVBGRTWMSPX-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)CC(C(=O)O)N)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(C1=CC(=C(C=C1)C[C@@H](C(=O)O)N)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1604798-48-2
Record name (2S)-2-amino-3-[4-(dihydroxyboranyl)-2-fluorophenyl]propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。